2-Methoxyethinyl estradiol
CAS No.: 22415-44-7
Cat. No.: VC21349183
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22415-44-7 |
---|---|
Molecular Formula | C21H26O3 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1 |
Standard InChI Key | NRGDXTWZJCEVEB-PVHGPHFFSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)OC)O |
SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O |
Canonical SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O |
Appearance | White Solid |
Introduction
Chemical Identity and Structure
2-Methoxyethinyl estradiol (CAS No. 22415-44-7) is a modified estrogen compound with the molecular formula C21H26O3 and molecular weight of 326.43 . It belongs to the family of steroidal compounds characterized by the presence of both methoxy and ethinyl functional groups attached to the estradiol backbone. The compound has several synonyms including:
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17α-Ethynyl-2-Methoxyestradiol
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2-Methoxy-17α-ethynylestradiol
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(17α)-2-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol
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2-Methoxy-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-dioll
Structurally, the compound features modifications to the basic estradiol skeleton, specifically a methoxy group at the 2-position and an ethinyl (acetylenic) group at the 17α-position. These modifications potentially alter its receptor binding properties and pharmacological profile compared to unmodified estradiol.
Physical and Chemical Properties
2-Methoxyethinyl estradiol possesses distinct physical and chemical characteristics that influence its stability, handling requirements, and potential applications in research and pharmaceutical contexts. These properties are summarized in the table below:
Property | Value |
---|---|
Melting point | 159-161°C |
Boiling point | 476.0±45.0 °C (Predicted) |
Density | 1.22±0.1 g/cm³ (Predicted) |
Recommended storage temperature | -20°C (Freezer) |
Solubility | Slightly soluble in Chloroform, Pyridine, Methanol |
Physical form | Solid |
pKa | 10.26±0.60 (Predicted) |
Color | White to Pale Beige |
The compound is characterized by its relatively high melting and boiling points, which are typical of steroidal compounds with extensive hydrogen bonding capabilities . Its limited solubility in organic solvents such as chloroform, pyridine, and methanol suggests a moderate level of lipophilicity, which may influence its pharmacokinetic behavior if used in biological systems.
The recommended storage temperature of -20°C indicates that the compound may be susceptible to degradation or oxidation at ambient temperatures, necessitating cold storage for long-term stability. The predicted pKa value of approximately 10.26 suggests that the compound would remain predominantly non-ionized under physiological pH conditions.
Relation to Other Estrogen Derivatives
While specific research on 2-methoxyethinyl estradiol appears limited in the available literature, understanding its closely related compounds provides valuable context for its potential properties and applications.
Comparison with 2-Methoxyestradiol
2-Methoxyestradiol (2-ME2), a natural metabolite of estradiol, differs from 2-methoxyethinyl estradiol by lacking the 17α-ethinyl group. 2-ME2 has been extensively studied and demonstrates significant biological activities including:
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Inhibition of angiogenesis (prevention of new blood vessel formation)
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Vasodilator properties
Importantly, 2-methoxyestradiol exhibits poor interaction with estrogen receptors (approximately 2,000-fold lower activational potency compared to estradiol), yet maintains high-affinity agonist activity for the G protein-coupled estrogen receptor (GPER) . This selective receptor binding profile contributes to its unique pharmacological effects distinct from classical estrogens.
Comparison with Related Estrogen Compounds
To better understand 2-methoxyethinyl estradiol's potential properties, it's helpful to compare it with better-characterized estrogen derivatives:
The specific combination of 2-methoxy and 17α-ethinyl modifications in 2-methoxyethinyl estradiol might produce unique pharmacological properties that differ from those of the individual modifications.
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